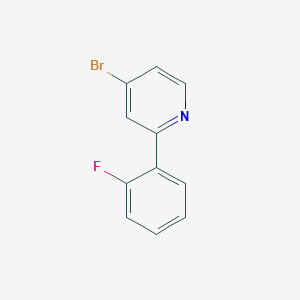

4-Bromo-2-(2-fluorophenyl)pyridine

Description

4-Bromo-2-(2-fluorophenyl)pyridine is a halogenated heteroaromatic compound featuring a pyridine core substituted with a bromine atom at the 4-position and a 2-fluorophenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for synthesizing complex biaryl systems . Its reactivity is influenced by the electron-withdrawing fluorine atom on the phenyl ring and the bromine’s position on the pyridine, which directs metal-catalyzed substitutions.

Properties

IUPAC Name |

4-bromo-2-(2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHPPJLWNICFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorophenyl)pyridine typically involves the halogenation of 2-(2-fluorophenyl)pyridine. One common method is the bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorophenyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh_3)_4, and bases like potassium carbonate are typically used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with diverse functional groups.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-2-(2-fluorophenyl)pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, particularly in targeting neurological and inflammatory diseases. For example, derivatives of this compound have been investigated for their potential as p38 MAP kinase inhibitors, which are relevant in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study: Synthesis of Inhibitors

One notable study optimized the synthesis of pyridinylimidazole-type p38α inhibitors starting from this compound. The research demonstrated an increase in yield from 3.6% to 29.4% using a new synthetic route that avoids palladium catalysts, making the process more efficient and environmentally friendly .

Material Science

Organic Electronics

The compound is also utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for incorporation into organic photovoltaic devices, enhancing their efficiency and performance.

| Material Application | Properties | Impact |

|---|---|---|

| Organic Semiconductors | High electron mobility | Improved device efficiency |

| Light-Emitting Diodes (LEDs) | Tunable emission spectra | Versatile applications in displays |

Biological Studies

Molecular Probes

In biological research, this compound acts as a molecular probe to investigate interactions between small molecules and biological targets. This application is vital for understanding enzyme mechanisms and receptor-ligand interactions, aiding in drug discovery processes.

Chemical Synthesis

Intermediate for Complex Molecules

this compound is employed as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and coupling reactions—makes it a versatile component in synthetic organic chemistry.

Reaction Types

- Nucleophilic Substitution: Can yield various substituted derivatives.

- Oxidation/Reduction: Allows for the formation of different oxidation states.

- Coupling Reactions: Facilitates the creation of complex molecular architectures.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the structure of the final synthesized compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 4-Bromo-2-(4-fluorophenyl)pyridine (): The fluorine substituent is at the 4-position of the phenyl ring. This positional isomer exhibits distinct electronic effects compared to the 2-fluorophenyl analog. Isolation via flash chromatography (hexane/EtOAc 95:5, Rf = 0.11) suggests comparable polarity to the 2-fluorophenyl derivative .

4-Bromo-2-(4-chlorophenyl)pyridine ():

Substitution of fluorine with chlorine introduces a stronger electron-withdrawing effect and increased steric bulk. This compound showed a low yield (12.9%) in Pd-catalyzed reactions, possibly due to reduced compatibility with certain catalysts or increased side reactions .5-Bromo-2-(4-fluorophenyl)pyridine ():

Bromine at the pyridine’s 5-position (vs. 4-position) alters regioselectivity in cross-couplings. The meta-bromine may reduce reactivity in arylations compared to para-substituted analogs, as electronic directing effects differ .

Reactivity in Cross-Coupling Reactions

- 4-Bromo-2-(trifluoromethyl)pyridine ():

Replacing the 2-fluorophenyl group with a trifluoromethyl group enhances electron deficiency, facilitating nucleophilic aromatic substitutions. In a nickel-catalyzed coupling with sodium sulfinate, this compound achieved an 81% yield, highlighting the trifluoromethyl group’s favorable electronic profile . - 2-(4-Bromophenyl)pyridine (): Lacking a fluorine substituent, this compound exhibits reduced steric and electronic effects.

Physical Properties and Characterization

- Melting Points and Solubility: Pyridine derivatives with halogenated phenyl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) typically exhibit melting points between 120–287°C, influenced by substituent polarity and crystallinity ().

- Chromatographic Behavior :

The 4-fluorophenyl analog (Rf = 0.11 in hexane/EtOAc 95:5) is less polar than the 4-chlorophenyl derivative (eluted with hexane/EtOAc 98:2) , reflecting halogen-dependent polarity trends.

Data Table: Key Properties of Selected Pyridine Derivatives

Biological Activity

4-Bromo-2-(2-fluorophenyl)pyridine is a compound of growing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with bromine and fluorine atoms, which significantly influence its biological activity. The presence of these halogens enhances the compound's lipophilicity and potential for interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing pyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of halogen substituents like bromine and fluorine can enhance this activity by facilitating better binding to bacterial enzymes and proteins .

2. Inhibition of MAPK Pathways

This compound has been investigated for its role as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in regulating inflammatory responses. Inhibitors targeting p38 MAPK are valuable in treating inflammatory diseases due to their ability to modulate cytokine release. Studies have demonstrated that this compound can effectively inhibit p38 MAPK, suggesting a potential therapeutic role in managing conditions characterized by chronic inflammation.

3. Anticancer Properties

The compound's structural characteristics may also confer anticancer properties. Some derivatives have shown promise in inhibiting growth in various cancer cell lines. For example, compounds similar to this compound have been noted for their ability to interfere with cell signaling pathways involved in tumor progression. This suggests that further exploration could yield effective anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes, such as kinases involved in signal transduction pathways, is a key factor in its anti-inflammatory and anticancer effects.

- Cell Signaling Modulation : By affecting the expression of genes related to metabolic pathways, this compound can influence cellular responses to stress and damage.

- Interaction with Biological Targets : The halogen substituents enhance binding affinity to various proteins, increasing the efficacy of the compound against microbial and cancerous cells .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activities of similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.